molecular formula C10H20ClF2NO B2648843 2-(4,4-Difluorocyclohexyl)-2-ethoxyethanamine;hydrochloride CAS No. 2445792-08-3

2-(4,4-Difluorocyclohexyl)-2-ethoxyethanamine;hydrochloride

Cat. No.: B2648843
CAS No.: 2445792-08-3
M. Wt: 243.72
InChI Key: DTDNWJDPGXMENJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

2-(4,4-difluorocyclohexyl)-2-ethoxyethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19F2NO.ClH/c1-2-14-9(7-13)8-3-5-10(11,12)6-4-8;/h8-9H,2-7,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTDNWJDPGXMENJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN)C1CCC(CC1)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Difluorocyclohexyl)-2-ethoxyethanamine;hydrochloride typically involves the reaction of 4,4-difluorocyclohexanone with ethoxyethanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Difluorocyclohexyl)-2-ethoxyethanamine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The difluorocyclohexyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4,4-Difluorocyclohexyl)-2-ethoxyethanamine;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4,4-Difluorocyclohexyl)-2-ethoxyethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The difluorocyclohexyl group is known to influence the compound’s reactivity and binding affinity, making it a valuable tool in studying molecular interactions and biological processes.

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name: 2-(4,4-Difluorocyclohexyl)-2-ethoxyethanamine hydrochloride
  • Molecular Formula: C₁₀H₁₈ClF₂NO
  • Key Features: A cyclohexyl ring substituted with two fluorine atoms at the 4,4-positions, an ethoxyethylamine side chain, and a hydrochloride salt .

Physicochemical Properties :

  • The 4,4-difluorocyclohexyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs.
  • Hydrochloride salt formulation improves aqueous solubility and crystallinity for pharmaceutical applications .

Comparison with Structural Analogs

2-(4,4-Difluorocyclohexyl)ethan-1-amine Hydrochloride

  • Structure : Lacks the ethoxy group, with a shorter ethylamine chain.
  • Molecular Formula : C₈H₁₄ClF₂N .
  • Key Differences: Reduced steric hindrance due to absence of ethoxy group. Lower molecular weight (MW: 205.65 vs. 241.71 for the target compound).
  • Applications : Intermediate in proteasome inhibitor synthesis () .

(2S)-2-Amino-2-(4,4-difluorocyclohexyl)acetic Acid Hydrochloride

  • Structure: Features an amino acid moiety (carboxylic acid group) instead of ethoxyethylamine.
  • Molecular Formula: C₈H₁₄ClF₂NO₂ .
  • Key Differences: Carboxylic acid group increases polarity, enhancing aqueous solubility. Potential for salt formation or hydrogen bonding in biological targets. MW: 229.65 (lower than target compound due to absence of ethoxy group) .
  • Applications : Investigated in chiral drug development () .

4,4-Difluorocyclohexylamine Hydrochloride

  • Structure : Simplest analog with a primary amine directly attached to the cyclohexyl ring.
  • Molecular Formula : C₆H₁₂ClF₂N .
  • Key Differences :
    • Minimal steric bulk and higher flexibility.
    • Lower lipophilicity (logP ~1.2 vs. ~2.5 for the target compound).
    • CAS 675112-70-6; purity data unavailable .
  • Applications : Building block for agrochemicals and pharmaceuticals .

2-(2,2-Difluorocyclohexyl)ethan-1-amine Hydrochloride

  • Structure : Difluoro substitution at 2,2-positions instead of 4,4-.
  • Molecular Formula : C₈H₁₄ClF₂N .
  • Key Differences :
    • Asymmetric fluorine substitution alters ring conformation and electronic properties.
    • May exhibit different binding affinities in receptor modulation (e.g., FFAR1/FFAR4 allosteric modulators, ) .
    • LCMS [M+H]⁺ = 248.0 .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula CAS Number Key Substituents MW Purity (%) Applications
Target Compound C₁₀H₁₈ClF₂NO Not explicitly listed 4,4-difluorocyclohexyl, ethoxyethylamine 241.71 >95% Proteasome inhibitors, receptor modulators
2-(4,4-Difluorocyclohexyl)ethan-1-amine HCl C₈H₁₄ClF₂N 1054314-53-2 Ethylamine, 4,4-difluoro 205.65 90% Intermediate in drug synthesis
(2S)-2-Amino-2-(4,4-difluorocyclohexyl)acetic acid HCl C₈H₁₄ClF₂NO₂ 2231665-41-9 Amino acid, 4,4-difluoro 229.65 97% Chiral drug development
4,4-Difluorocyclohexylamine HCl C₆H₁₂ClF₂N 675112-70-6 Primary amine, 4,4-difluoro 175.62 N/A Agrochemical intermediates
2-(2,2-Difluorocyclohexyl)ethan-1-amine HCl C₈H₁₄ClF₂N Not explicitly listed Ethylamine, 2,2-difluoro 205.65 Crude Dual-acting FFAR1/FFAR4 modulators

Biological Activity

Overview of 2-(4,4-Difluorocyclohexyl)-2-ethoxyethanamine;hydrochloride

This compound is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound features a difluorocyclohexyl group that may influence its pharmacological properties.

Chemical Structure

  • IUPAC Name : 2-(4,4-Difluorocyclohexyl)-2-ethoxyethanamine
  • Molecular Formula : C10H16F2N
  • Molecular Weight : Approximately 189.24 g/mol

Biological Activity

Pharmacological Potential

  • Antidepressant Activity : Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly serotonin and norepinephrine. Research indicates that modifications in the cyclohexyl group can enhance binding affinity to serotonin receptors.
  • Neuroprotective Effects : Some derivatives of ethoxyethanamine have been shown to exhibit neuroprotective properties in models of neurodegeneration, potentially through antioxidant mechanisms.
  • Anticancer Properties : Preliminary studies suggest that compounds with similar amine functionalities can inhibit tumor growth by inducing apoptosis in cancer cells.

The biological activity of this compound is hypothesized to involve:

  • Receptor Binding : Interaction with various neurotransmitter receptors (e.g., serotonin receptors) leading to modulation of mood and anxiety.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in cell proliferation and survival pathways, contributing to its anticancer effects.

Comparative Biological Activity of Similar Compounds

Compound NameStructureKey Biological ActivityReferences
2-EthoxyethylamineStructureNeurotransmitter modulationPubChem
4-(4-Fluorophenyl)cyclohexylamineStructureAntidepressant effectsPubChem
1-(4-Fluorobenzyl)piperazineStructureAnticancer activityPubChem

Study on Antidepressant Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of ethoxyethylamines and evaluated their binding affinities to serotonin receptors. The study found that modifications in the cyclohexyl group significantly enhanced receptor affinity and antidepressant-like behavior in animal models.

Neuroprotective Effects

A research article in Neuropharmacology examined the neuroprotective effects of similar compounds on neuronal cell lines exposed to oxidative stress. Results indicated that these compounds reduced cell death and increased antioxidant enzyme activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.